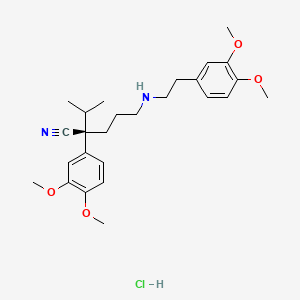

(R)-(+)-Norverapamil Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-(+)-Nor Verapamil Hydrochloride is a chemical compound that serves as a metabolite of Verapamil Hydrochloride. It is primarily known for its role in cardiovascular treatments, particularly in managing conditions such as hypertension and arrhythmias. This compound is a member of the phenylalkylamine class of calcium channel blockers, which are used to inhibit the influx of calcium ions into cardiac and smooth muscle cells, thereby reducing heart rate and blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Nor Verapamil Hydrochloride typically involves the demethylation of Verapamil Hydrochloride. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: In industrial settings, the production of ®-(+)-Nor Verapamil Hydrochloride involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification through crystallization or chromatography, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: ®-(+)-Nor Verapamil Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield dealkylated products .

Scientific Research Applications

®-(+)-Nor Verapamil Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Verapamil and its metabolites.

Biology: The compound is studied for its effects on calcium ion channels in various biological systems.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and bioavailability of Verapamil Hydrochloride.

Industry: The compound is utilized in the development of new cardiovascular drugs and formulations.

Mechanism of Action

®-(+)-Nor Verapamil Hydrochloride exerts its effects by inhibiting L-type calcium channels. It binds to the alpha-1 subunit of these channels, which are highly expressed in vascular smooth muscle and myocardial tissue. This inhibition reduces the influx of calcium ions, leading to decreased peripheral vascular resistance and heart contractility. The compound also affects the conduction system of the heart, thereby controlling arrhythmias .

Comparison with Similar Compounds

Verapamil Hydrochloride: The parent compound, used for similar cardiovascular conditions.

Diltiazem: Another calcium channel blocker with a different chemical structure but similar therapeutic effects.

Nifedipine: A dihydropyridine calcium channel blocker used primarily for hypertension.

Uniqueness: ®-(+)-Nor Verapamil Hydrochloride is unique due to its specific metabolic pathway and its role as a metabolite of Verapamil Hydrochloride. It has distinct pharmacokinetic properties and a different potency profile compared to its parent compound and other calcium channel blockers .

Properties

Molecular Formula |

C26H37ClN2O4 |

|---|---|

Molecular Weight |

477.0 g/mol |

IUPAC Name |

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride |

InChI |

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m1./s1 |

InChI Key |

OEAFTRIDBHSJDC-UFTMZEDQSA-N |

Isomeric SMILES |

CC(C)[C@@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Canonical SMILES |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.